molecular formula C12H10N2 B13693733 5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile

5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13693733
M. Wt: 182.22 g/mol
InChI Key: WOPYPYDEJFQGPW-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a nitrile group at position 3 and a 4-methylphenyl group at position 3.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2/c1-9-2-4-11(5-3-9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3

InChI Key

WOPYPYDEJFQGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the mixture to reflux for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted products.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrrole ring critically influence electronic, steric, and solubility properties. Key comparisons include:

Aryl Substituents at Position 5
  • 4-Methoxyphenyl (): The methoxy group increases electron density via resonance, possibly altering reactivity and solubility compared to methyl .
  • 4-Chlorophenyl/Trifluoromethyl (Chlorfenapyr, ): Halogen and trifluoromethyl groups confer strong electronegativity and bioactivity as pesticides but may reduce biodegradability .
  • Indol-3-yl (): Bulky indole substituents enhance antiproliferative activity in cancer cell models but may limit synthetic accessibility .
Functional Groups at Position 3
  • Nitrile (-CN) : A consistent feature across analogs, contributing to hydrogen bonding and dipole interactions. IR spectra show characteristic ν(C≡N) absorption at 2217–2221 cm⁻¹ .

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Substituents (Position 5) Melting Point (°C) IR ν(C≡N) (cm⁻¹) Yield (%) Application
5-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile (Target) 4-Methylphenyl N/A ~2218* N/A Research compound
5-(4-Methoxyphenyl)-1H-pyrrole-3-carbonitrile () 4-Methoxyphenyl N/A ~2221* N/A Synthetic intermediate
Chlorfenapyr () 4-Chlorophenyl, Br, CF₃ N/A N/A N/A Pesticide
5f () 4-Nitrophenyl, Indol-3-yl 170–171 2218 80 Antiproliferative

*Inferred from related compounds in .

Table 2: Substituent Impact on Bioactivity

Substituent Type Electronic Effect Bioactivity Example
Methyl (4-Methylphenyl) Mild electron-donating Enhanced lipophilicity
Methoxy (4-Methoxyphenyl) Strong electron-donating Improved solubility
Halogen (Cl, Br) Electron-withdrawing Pesticidal activity
Indol-3-yl Steric bulk, π-π stacking Anticancer activity

Biological Activity

5-(4-methylphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H10N2
  • Molecular Weight : 198.22 g/mol
  • Functional Groups : Pyrrole ring, carbonitrile group, and a para-methylphenyl substituent.

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The presence of the carbonitrile group facilitates hydrogen bonding and electrostatic interactions with biological targets, which can modulate their activity. Research indicates that such interactions may lead to the inhibition of key enzymes involved in inflammatory pathways or cancer progression.

Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro assays have shown that derivatives of pyrrole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis of various pyrrole derivatives indicated that those with a methyl substitution at the para position on the phenyl ring showed enhanced anti-inflammatory properties .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been extensively studied. Compounds containing the pyrrole ring have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. For example, a study highlighted that certain pyrrole derivatives could significantly inhibit the proliferation of breast cancer cell lines by inducing G1 phase arrest .

Antimicrobial Activity

Pyrrole compounds are also recognized for their antimicrobial properties. Research has indicated that this compound may exhibit antibacterial activity against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies

Recent case studies have explored the biological activities of pyrrole derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that a series of pyrrole derivatives exhibited varying degrees of inhibition against COX-2 enzyme activity, suggesting potential as anti-inflammatory agents .
  • Anticancer Research : Another study evaluated the cytotoxic effects of several pyrrole compounds on different cancer cell lines, revealing that certain substitutions significantly increased their potency against specific types of cancer cells .

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